4-[(AZEPAN-1-YL)METHYL]-N-(2,4-DIMETHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE
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Overview
Description
4-[(AZEPAN-1-YL)METHYL]-N-(2,4-DIMETHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes an azepane ring, a dimethylphenyl group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(AZEPAN-1-YL)METHYL]-N-(2,4-DIMETHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(AZEPAN-1-YL)METHYL]-N-(2,4-DIMETHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran derivatives.
Scientific Research Applications
4-[(AZEPAN-1-YL)METHYL]-N-(2,4-DIMETHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(AZEPAN-1-YL)METHYL]-N-(2,4-DIMETHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and azepane-containing molecules. These compounds share structural features with 4-[(AZEPAN-1-YL)METHYL]-N-(2,4-DIMETHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE but may differ in their specific functional groups or overall structure.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(azepan-1-ylmethyl)-N-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-16-8-9-20(17(2)14-16)26-25(29)23-18(3)30-22-11-10-21(28)19(24(22)23)15-27-12-6-4-5-7-13-27/h8-11,14,28H,4-7,12-13,15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMRGAPTCYHHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN4CCCCCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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